![molecular formula C16H16BrN5OS B2588832 4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797726-32-9](/img/structure/B2588832.png)
4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules have demonstrated anticancer effects . Researchers explore their potential as novel chemotherapeutic agents.
- Anti-Inflammatory Activity : Some thiophene derivatives exhibit anti-inflammatory properties . Investigating their mechanisms of action could lead to new anti-inflammatory drugs.
- Antimicrobial Applications : Thiophenes have been studied for their antimicrobial effects . Our compound might contribute to combating bacterial or fungal infections.
Organic Electronics and Semiconductors
Thiophenes play a crucial role in organic electronics and semiconductors. Here’s how:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-containing compounds contribute to OLED fabrication . Their unique electronic properties enhance light emission.
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Understanding their protective effects on metal surfaces is essential for material science.
Neurotoxicity Research
A newly synthesized pyrazoline derivative containing a bromophenyl-thiophene moiety has been studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . This highlights the compound’s relevance in neurobiology.
Pharmacological Properties
Our compound’s structural features align with pharmacologically active molecules. For instance:
- Suprofen : A 2-substituted thiophene framework characterizes suprofen, a nonsteroidal anti-inflammatory drug .
- Articaine : Articaine, with a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic .
Synthetic Strategies
Various synthetic methods yield thiophene derivatives. These include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . Researchers employ these strategies to access diverse thiophene-based compounds.
properties
IUPAC Name |
4-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5OS/c17-12-7-14(24-10-12)16(23)21-9-11-1-5-22(6-2-11)15-13(8-18)19-3-4-20-15/h3-4,7,10-11H,1-2,5-6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKEOWZJXTJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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